4-Acetylaminoantipyrine

Catalog No.
S577075
CAS No.
83-15-8
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylaminoantipyrine

CAS Number

83-15-8

Product Name

4-Acetylaminoantipyrine

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)

InChI Key

OIAGWXKSCXPNNZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide; 4-(N-Acetylamino)antipyrine; 4-Acetylaminophenazone; Acetylaminoantipyrine; N-Acetyl-4-aminoantipyrine; N-Acetyl-4-aminophenazone; N-Antipyrinylacetamide; NSC 331807;

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C

The exact mass of the compound 4-Acetamidoantipyrine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Aminopyrine - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

4-Acetylaminoantipyrine (CAS 83-15-8) is an N-acetylated pyrazolone derivative widely utilized as a terminal metabolite reference standard and a stable synthetic building block. Characterized by its acetyl-protected amine group, it exhibits high chemical stability, limited aqueous solubility but excellent solubility in organic solvents, and a distinct lack of the oxidative reactivity seen in primary amine analogs [1]. In procurement contexts, it is primarily sourced by clinical pharmacology laboratories for pharmacokinetic modeling and by synthetic chemists requiring a stable pyrazolone core for downstream functionalization without the risk of spontaneous quinoneimine dye formation .

Attempting to substitute 4-aminoantipyrine (4-AA) for 4-acetylaminoantipyrine in analytical or synthetic workflows introduces critical process failures. In bioanalytical extraction, 4-AA exhibits moderate plasma protein binding (47.9%), whereas 4-acetylaminoantipyrine binds poorly (14.2%), meaning generic extraction protocols will yield drastically different recovery rates[1]. Furthermore, in synthetic and assay environments, the free primary amine of 4-AA is highly susceptible to oxidative coupling (Trinder's reaction), leading to the spontaneous formation of colored byproducts. The N-acetyl group in 4-acetylaminoantipyrine strictly prevents this oxidation, making it non-interchangeable when chemical stability and selective functionalization are required .

Plasma Protein Binding and Bioanalytical Recovery

In pharmacokinetic method validation, the free fraction of a metabolite dictates the required extraction stringency. 4-Acetylaminoantipyrine demonstrates a remarkably low plasma protein binding rate of 14.2%. In direct contrast, its immediate precursor, 4-aminoantipyrine, binds at 47.9%, and 4-methylaminoantipyrine binds at 57.6% [1]. This quantitative difference means that analytical methods calibrated for 4-AA will over-recover or under-recover 4-acetylaminoantipyrine if protein precipitation steps are not specifically optimized for the N-acetylated form.

Evidence DimensionPlasma Protein Binding (%)
Target Compound Data14.2% bound
Comparator Or Baseline47.9% bound (4-Aminoantipyrine)
Quantified Difference33.7% lower protein binding
ConditionsHuman plasma ultrafiltration assay

Bioanalytical laboratories must procure this exact compound to establish accurate recovery baselines and calibration curves, as surrogate standards will fail to mimic its high free-plasma fraction.

Metabolic Phenotyping Utility (NAT2 Segregation)

4-Acetylaminoantipyrine is the terminal product of N-acetyltransferase 2 (NAT2) activity on 4-aminoantipyrine. In clinical phenotyping, the molar ratio of 4-acetylaminoantipyrine (AAA) to 4-aminoantipyrine (AA) is a definitive biomarker for acetylation capacity. Studies demonstrate that slow acetylators exhibit an AAA/AA ratio of less than 3.4, whereas extensive (fast) acetylators present ratios greater than 3.8[1]. 4-AA alone cannot provide this diagnostic segregation; both the precursor and the specific N-acetylated standard must be procured to establish the quantitative metabolic ratio.

Evidence DimensionDiagnostic Metabolic Ratio (AAA/AA)
Target Compound DataRatio <3.4 (Slow Acetylators) vs >3.8 (Fast Acetylators)
Comparator Or Baseline4-Aminoantipyrine alone (Cannot determine phenotype)
Quantified DifferenceEnables definitive binary classification of NAT2 phenotype
ConditionsIn vivo human pharmacokinetic phenotyping

Procurement of 4-acetylaminoantipyrine is mandatory for clinical labs running NAT2 phenotyping assays, as it serves as the essential numerator in the diagnostic ratio.

In Vitro Hepatotoxicity and Baseline Control Suitability

When evaluating the safety of pyrazolone derivatives, 4-acetylaminoantipyrine serves as a critical biologically inactive baseline. In LX-2 liver cell line assays, 4-aminoantipyrine and 4-methylaminoantipyrine induce marked, dose-dependent apoptosis and significant reductions in cell viability at concentrations of 1000 µg/mL. Conversely, 4-acetylaminoantipyrine is a stable, inactive terminal metabolite that lacks this severe cytotoxic profile [1]. This stark contrast in cellular disruption makes the acetylated form a highly suitable negative control when screening novel NSAID analogs for hepatotoxic liabilities.

Evidence DimensionLX-2 Liver Cell Cytotoxicity
Target Compound DataBiologically inactive (Minimal viability reduction)
Comparator Or Baseline4-Aminoantipyrine (Marked apoptosis at 1000 µg/mL)
Quantified DifferenceAbsence of dose-dependent cellular toxicity
ConditionsLX-2 human hepatic stellate cell line viability assay

Toxicology labs should select 4-acetylaminoantipyrine as a validated negative control standard to benchmark the hepatotoxic potential of experimental pyrazolone compounds.

Calibration Standards for LC-MS/MS Pharmacokinetic Assays

Due to its distinctly low plasma protein binding (14.2%) compared to other pyrazolone metabolites, 4-acetylaminoantipyrine is a required standard for calibrating extraction recoveries in bioanalytical assays. Using it ensures that LC-MS/MS protocols accurately quantify the high free-fraction of the terminal metabolite without matrix-induced bias [1].

Reference Material for NAT2 Metabolic Phenotyping

Clinical laboratories utilize 4-acetylaminoantipyrine alongside 4-aminoantipyrine to calculate the AAA/AA metabolic ratio. This precise quantification is required to accurately segregate patient populations into slow (ratio <3.4) and fast (ratio >3.8) acetylator phenotypes for personalized medicine research [2].

Negative Control in Hepatic Safety Screening

Because it lacks the dose-dependent apoptotic effects seen in primary amine pyrazolones at high concentrations, 4-acetylaminoantipyrine is procured as a reliable negative control. It allows toxicologists to establish baseline cellular viability when screening novel anti-inflammatory drug candidates in LX-2 liver cell models [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.116426730 Da

Monoisotopic Mass

245.116426730 Da

Heavy Atom Count

18

UNII

535H9N144Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N02BB02

Pictograms

Irritant

Irritant

Other CAS

83-15-8

Wikipedia

4-acetaminoantipyrine

Use Classification

Pharmaceuticals -> Nervous System -> Analgesics -> Pyrazolones -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound Types